1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one
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Description
1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H27FN2O4 and its molecular weight is 426.488. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes for CO2 Detection
A novel fluorescent probe based on the 1,2,5-triphenylpyrrole core containing tertiary amine moieties was developed for the quantitative detection of low levels of carbon dioxide. This probe shows an aggregation-enhanced emission (AEE) feature, making it suitable for selective, real-time, and quantitative detection of CO2, which is crucial for biological and medical applications (Wang et al., 2015).
Antipsychotic Agents
Research on derivatives similar in structure to the given compound has led to the identification of novel potential antipsychotic agents. These agents, unlike clinically available antipsychotic drugs, do not interact with dopamine receptors, suggesting a unique mechanism of action and potential for treating conditions without eliciting common side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Heterocyclic Chemistry Applications
Cyanoacetamide derivatives have been synthesized for exploring their potential in heterocyclic chemistry, leading to compounds with promising antioxidant activities. This research highlights the versatility of these derivatives in synthesizing various biologically active heterocyclic compounds (Bialy & Gouda, 2011).
Synthesis of Dihydrochromeno[2,3-c]pyrrole-3,9-diones
Another study focused on the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones, providing a route for creating a wide range of derivatives. These compounds are significant for developing novel therapeutics and materials with unique properties (Vydzhak & Panchishyn, 2010).
Antitumor and Antioxidant Activities
In the domain of medicinal chemistry, derivatives of benzo[b][1,6]naphthyridines were synthesized and showed potent cytotoxic activities against various cancer cell lines. This research underscores the potential of these compounds in developing new anticancer drugs (Deady et al., 2003).
properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4/c1-4-14-31-19-7-5-6-17(15-19)21-20(22(28)16-8-10-18(25)11-9-16)23(29)24(30)27(21)13-12-26(2)3/h5-11,15,21,28H,4,12-14H2,1-3H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNGMBPKSLONPG-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.